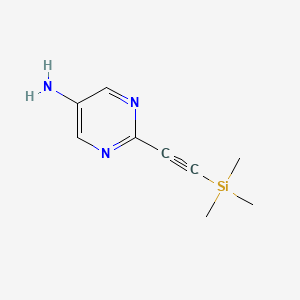
2-(2-Trimethylsilylethynyl)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidines, the class of compounds to which 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine belongs, has been extensively studied . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods involve the use of functionalized enamines, triethyl orthoformate, and ammonium acetate . More recent developments include a base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines .Molecular Structure Analysis
The molecular structure of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine consists of a pyrimidine ring with a trimethylsilylethynyl group attached at the 2-position and an amine group at the 5-position.Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimidinyl and Thiazolyl Ureas
Research by Hurst et al. (1988) in the Australian Journal of Chemistry focused on the synthesis of disubstituted ureas or thioureas using pyrimidin-amines. They found that 2-aminopyrimidines, similar in structure to 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine, reacted to form these compounds, demonstrating its utility in synthesizing a variety of ureas and thioureas with potential applications in medicinal chemistry (Hurst et al., 1988).
Development of Fluoromethylated Analogues
Sukach et al. (2015) in the European Journal of Organic Chemistry utilized a similar compound for the synthesis of trifluoromethylated analogues of dihydroorotic acid. The use of trimethylsilyl cyanide in these reactions highlights the role of trimethylsilylethynyl-substituted pyrimidines in developing novel compounds with potential pharmacological applications (Sukach et al., 2015).
Creation of Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones
Xiang et al. (2011) in Molecular Diversity demonstrated a strategy for synthesizing highly substituted pyrimidines. Their methodology suggests the versatility of pyrimidine derivatives, like 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine, in creating diverse and structurally complex molecules (Xiang et al., 2011).
Synthesis of Diamino Pyrido[2,3-d]pyrimidines
Gangjee et al. (1997) in the Journal of Medicinal Chemistry synthesized diamino pyrido[2,3-d]pyrimidines, highlighting the potential of pyrimidine derivatives in developing enzyme inhibitors, which could have significant implications in drug development (Gangjee et al., 1997).
Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
Ng et al. (2022) in RSC Advances developed a microwave-assisted method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using pyrimidine derivatives. This research underscores the potential of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine in facilitating rapid and efficient synthesis techniques (Ng et al., 2022).
Eigenschaften
IUPAC Name |
2-(2-trimethylsilylethynyl)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPUIXMAGGEIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)
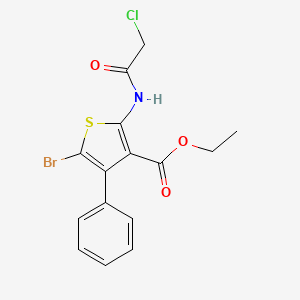
![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)
![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)
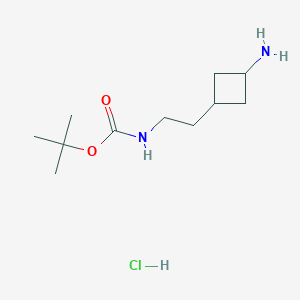
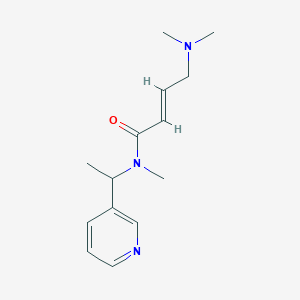
![Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2417960.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)
![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)
![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)
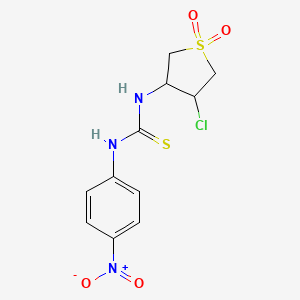
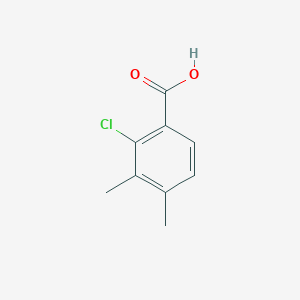
![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)